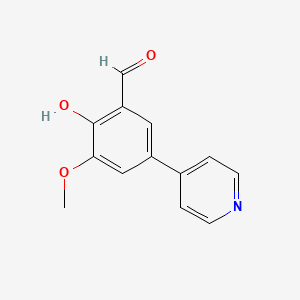

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde

Description

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

2-hydroxy-3-methoxy-5-pyridin-4-ylbenzaldehyde |

InChI |

InChI=1S/C13H11NO3/c1-17-12-7-10(6-11(8-15)13(12)16)9-2-4-14-5-3-9/h2-8,16H,1H3 |

InChI Key |

HAODQXIJMBNKBB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

A prevalent and efficient method to introduce the pyridin-4-yl substituent onto the benzaldehyde ring is through palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling. This involves:

- Starting from a halogenated precursor, such as 2-hydroxy-3-methoxy-5-halobenzaldehyde (commonly bromide or chloride),

- Reacting with a pyridin-4-yl boronic acid or boronate ester,

- Using a palladium catalyst (e.g., Pd(PPh3)4) under basic conditions in a suitable solvent (e.g., toluene, dioxane, or N-methyl-2-pyrrolidinone),

- Controlled temperature around 40–50 °C to maintain aldehyde integrity,

- Followed by workup and purification steps including crystallization.

This method is supported by patent literature describing analogous compounds with pyridinyl substituents, where the reaction conditions involve sodium bicarbonate as a base and N-methyl-2-pyrrolidinone as solvent to achieve high purity crystalline forms of the target compound.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-hydroxy-3-methoxy-5-halobenzaldehyde | Starting material |

| 2 | Pyridin-4-yl boronic acid | Pyridin-4-yl source |

| 3 | Pd catalyst, NaHCO3, N-methyl-2-pyrrolidinone | Coupling reaction conditions |

| 4 | 40–50 °C, 4–6 hours | Reaction temperature and time |

| 5 | Water quench, crystallization (n-heptane/methyl tert-butyl ether) | Purification and isolation of product |

Condensation with Pyridine-4-carboxaldehyde Derivatives

Another approach involves condensation reactions where pyridine-4-carboxaldehyde derivatives are reacted with appropriately substituted phenolic compounds under reflux in ethanol or other alcohol solvents. For example:

- Pyridine-2-amine or pyridine-4-carbohydrazide can be reacted with p-vanillin (4-hydroxy-3-methoxybenzaldehyde) under reflux in ethanol for several hours,

- The resulting Schiff bases or hydrazone derivatives can be purified by crystallization from ethanol,

- This method yields derivatives structurally related to 2-hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde and can be adapted for its synthesis by modifying reaction partners.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pyridine-4-carbohydrazide or pyridine-2-amine | Pyridine derivative |

| 2 | p-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Phenolic aldehyde |

| 3 | Ethanol, reflux for 4–5 hours | Condensation reaction |

| 4 | Cooling, filtration, crystallization | Purification and isolation |

Crystallization and Purification

Crystallization is a critical step to obtain the compound in a pure form suitable for further applications. The literature indicates:

- Use of mixed solvents such as n-heptane and methyl tert-butyl ether for crystallization,

- Controlled temperature ranges from 40 °C to 55 °C during crystallization to obtain distinct polymorphic forms (Form I and Form II),

- Achieving purity levels of at least 95% by weight,

- Vacuum drying over silica gel to remove residual solvents and moisture.

Analytical Data and Research Findings

The purity and identity of 2-hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde are confirmed by:

- Elemental analysis consistent with calculated values for C, H, N, and O,

- Spectroscopic methods such as FTIR, showing characteristic aldehyde (C=O) stretching around 1680–1700 cm⁻¹ and phenolic OH bands,

- Nuclear Magnetic Resonance (NMR) spectroscopy confirming substitution patterns,

- X-ray crystallography providing detailed molecular geometry and confirming substitution positions on the benzaldehyde ring.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Palladium-catalyzed coupling | 2-hydroxy-3-methoxy-5-halobenzaldehyde, pyridin-4-yl boronic acid, Pd catalyst, NaHCO3 | 40–50 °C, NMP solvent, 4–6 h | >90 | Crystallization (n-heptane/MTBE) | High purity, scalable industrial route |

| Condensation with pyridine derivatives | Pyridine-4-carbohydrazide, p-vanillin, ethanol | Reflux 4–5 h | 80–87 | Crystallization from ethanol | Suitable for Schiff base derivatives |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

Oxidation: 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzoic acid.

Reduction: 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde exhibit promising antibacterial and antifungal properties. For instance, studies have synthesized various Schiff bases from this compound, leading to the identification of several derivatives with enhanced biological activities against pathogenic microorganisms. These findings suggest its potential application in developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Anti-cancer Properties

The compound has been investigated for its anti-cancer properties. Preliminary studies indicate that certain derivatives can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The pyridine moiety is believed to enhance the interaction with biological targets involved in cancer progression, making it a candidate for further development in oncology .

Synthesis of Novel Compounds

Building Block for Complex Molecules

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde serves as an important building block in organic synthesis. Its aldehyde functional group allows for reactions such as condensation and nucleophilic addition, leading to the formation of more complex structures. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Material Science Applications

In material science, this compound has been explored for its potential use in creating advanced materials. Its ability to form stable complexes with metals can be utilized in catalysis and sensor applications. The incorporation of this compound into polymer matrices has shown promise in enhancing the mechanical properties and thermal stability of the resulting materials .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A recent study focused on synthesizing various Schiff bases from 2-hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde and evaluating their antimicrobial effectiveness. The results indicated that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure could lead to enhanced efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to achieve the desired biological response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Functionalized Analogs

2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde ():

- Synthesis : Prepared via diazo coupling of p-aniline with o-catechol, yielding 76.20% after purification .

- Properties : Melting point 169–171°C; IR confirms C=O (1676 cm⁻¹), OH (3432 cm⁻¹), and azo (N=N) bonds.

- Bioactivity : Pending studies on antimicrobial activity due to synergistic effects of azo and methoxy groups .

2-Hydroxy-3-methoxy-5-(5-methyl-thiazol-2-ylazo)benzaldehyde ():

Pyridine-Containing Derivatives

- trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (): Synthesis: Knoevenagel condensation without solvent, followed by oxidation to carboxylic acids . Crystallography: Monoclinic system (space group P21) with unit cell parameters (e.g., a = 3.857 Å, β = 91.7°) .

- 5-Allyl-2-hydroxy-3-methoxybenzaldehyde (): Properties: Allyl substituent increases hydrophobicity (LogP ≈ 3.09) compared to pyridinyl analogs. Safety data note irritation risks (R36/37/38) .

Morpholine and Piperazine Derivatives

Key Comparative Data

*Calculated based on molecular formula.

Structural and Functional Insights

- Hydrogen Bonding : Methoxy and hydroxy groups facilitate intermolecular interactions, as seen in crystal structures (e.g., O4–C15 bond length: 1.432 Å) .

- Bioactivity : Azo derivatives show anticancer activity, while morpholine/piperazine analogs may improve CNS penetration due to nitrogen heterocycles .

Biological Activity

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde, with the molecular formula , features a hydroxyl group, a methoxy group, and a pyridine moiety. The presence of these functional groups contributes to its biological activity by influencing solubility, lipophilicity, and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the introduction of methoxy groups has been linked to enhanced antibacterial and antifungal activities. In studies focusing on related compounds, it was found that derivatives of benzaldehyde can effectively inhibit the growth of various pathogens, suggesting that 2-hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde may possess similar effects .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. A study highlighted that related benzaldehyde derivatives demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves the induction of apoptosis through caspase activation . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzene ring significantly enhance cytotoxicity, indicating a promising avenue for further research into this compound's anticancer potential.

The biological activity of 2-hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets within cells. The hydroxyl and methoxy groups facilitate hydrogen bonding and π-stacking interactions with proteins, potentially leading to the inhibition of key enzymes involved in cell proliferation and survival pathways .

Case Study 1: Anticancer Activity

In a recent study, 2-hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde was tested against several cancer cell lines. The findings showed an IC50 value of approximately 10 μM in MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin, which had an IC50 value of 17 μM . This suggests that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial efficacy of various derivatives of benzaldehyde against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a pyridine substitution displayed enhanced antimicrobial activity compared to their unsubstituted counterparts . This supports the hypothesis that 2-hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde may also exhibit similar properties.

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, where a brominated benzaldehyde precursor (e.g., 5-bromo-2-hydroxy-3-methoxybenzaldehyde) reacts with pyridin-4-ylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of DMF/H₂O under reflux (80–100°C) are typical. Base choice (e.g., K₂CO₃) and inert atmosphere (N₂/Ar) are critical for suppressing side reactions . Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography using ethyl acetate/hexane gradients.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR : Confirm substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm, aldehyde proton at δ 10.2 ppm) .

- HPLC : ≥95% purity with a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₁₃H₁₁NO₃).

Q. What is the rationale behind the IUPAC nomenclature for this compound?

- Methodological Answer : The numbering prioritizes the aldehyde group (position 1). Hydroxy and methoxy groups are assigned the lowest possible numbers (positions 2 and 3), while the pyridin-4-yl group is at position 4. Alphabetical order dictates "hydroxy" before "methoxy" in the name .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group activates the benzene ring toward electrophilic substitution but may deactivate it in nucleophilic reactions. The pyridyl group introduces steric hindrance and directs regioselectivity in further functionalization. Computational studies (DFT) can map charge distribution to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols using:

- Positive controls : Compare with known inhibitors (e.g., vanillin derivatives ).

- Dose-response curves : Establish IC₅₀ values under consistent conditions (e.g., 37°C, PBS buffer).

- Molecular docking : Validate interactions with target proteins (e.g., COX-2 or kinases) .

Q. How can tautomeric forms of this compound affect its spectroscopic and catalytic properties?

- Methodological Answer : The ortho-hydroxyaldehyde moiety may exhibit keto-enol tautomerism. IR spectroscopy (stretching bands at ~1650 cm⁻¹ for carbonyl and ~3300 cm⁻¹ for -OH) and pH-dependent NMR studies (D₂O exchange) can identify dominant tautomers . Enol form stabilization via intramolecular hydrogen bonding could enhance metal chelation in catalytic applications .

Q. What are the challenges in designing bioactivity assays for this compound in neurodegenerative disease models?

- Methodological Answer : Key considerations include:

- Blood-brain barrier (BBB) permeability : Predict via logP calculations (target ~2–3) and PAMPA-BBB assays.

- Metabolic stability : Use liver microsome assays to assess cytochrome P450 interactions .

- In vitro neuroprotection models : Test against Aβ-induced cytotoxicity in SH-SY5Y cells, with ROS measurement via DCFH-DA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.